![molecular formula C21H27ClO7 B13426679 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting from commercially available raw materials. One common method involves the Friedel-Crafts alkylation of a chlorobenzene derivative with an ethoxybenzyl chloride, followed by glycosylation with a protected glucose derivative. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under pressure.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in studies involving glucose transport and metabolism.
Medicine: Plays a role in the development of drugs for treating metabolic disorders such as diabetes.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as sodium-glucose co-transporters (SGLT2). By inhibiting these transporters, the compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Shares structural similarities and is used for similar therapeutic purposes.
Canagliflozin: Also targets SGLT2 and is used in the treatment of type 2 diabetes.
Uniqueness
1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is unique due to its specific structural modifications, which enhance its selectivity and potency as an SGLT2 inhibitor. These modifications also contribute to its pharmacokinetic properties, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C21H27ClO7 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1 |
Clé InChI |
QXLZASULNNCSEF-WNTWWTRPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



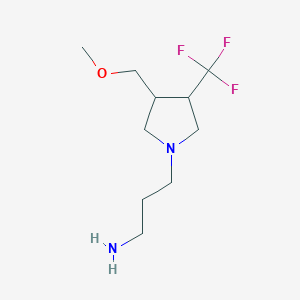
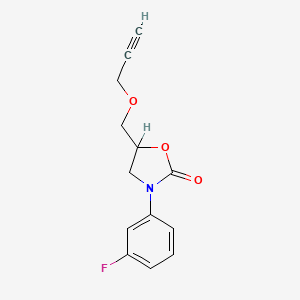
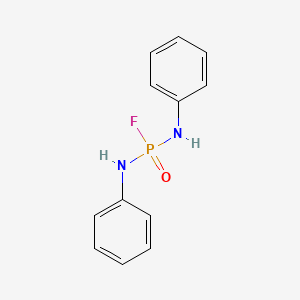

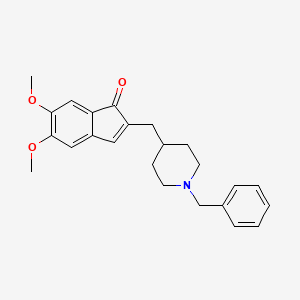


![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
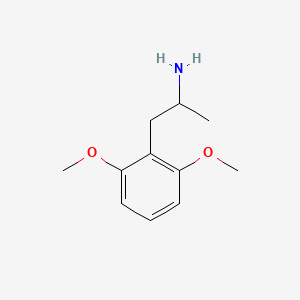
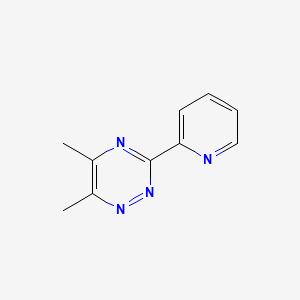
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)

